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molecular formula C8H9NO3 B572637 D-(-)-4-Hydroxyphenyl-d4-glycine CAS No. 1217854-79-9

D-(-)-4-Hydroxyphenyl-d4-glycine

Cat. No. B572637
M. Wt: 171.188
InChI Key: LJCWONGJFPCTTL-WANRPFKGSA-N
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Patent
US04175206

Procedure details

42.1 g of potassium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. The reaction was conducted for a period of 24 hours. 18.1 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield 33.6%.
Name
potassium glyoxylate
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=O.[K+].C([O-])(=O)C.[NH4+:11].[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O>[CH:14]1[C:15]([CH:2]([NH2:11])[C:1]([OH:5])=[O:4])=[CH:16][CH:17]=[C:12]([OH:18])[CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
potassium glyoxylate
Quantity
42.1 g
Type
reactant
Smiles
C(C=O)(=O)[O-].[K+]
Name
Quantity
75 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=CC(=CC=C1C(C(=O)O)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 33.6%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04175206

Procedure details

42.1 g of potassium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. The reaction was conducted for a period of 24 hours. 18.1 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield 33.6%.
Name
potassium glyoxylate
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=O.[K+].C([O-])(=O)C.[NH4+:11].[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O>[CH:14]1[C:15]([CH:2]([NH2:11])[C:1]([OH:5])=[O:4])=[CH:16][CH:17]=[C:12]([OH:18])[CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
potassium glyoxylate
Quantity
42.1 g
Type
reactant
Smiles
C(C=O)(=O)[O-].[K+]
Name
Quantity
75 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=CC(=CC=C1C(C(=O)O)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 33.6%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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